molecular formula C8H8N4S B1305282 3-Hydrazino-6-(2-thienyl)pyridazine CAS No. 75792-87-9

3-Hydrazino-6-(2-thienyl)pyridazine

Cat. No. B1305282
CAS RN: 75792-87-9
M. Wt: 192.24 g/mol
InChI Key: ARNOKZCUVMCJQP-UHFFFAOYSA-N
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Description

3-Hydrazino-6-(2-thienyl)pyridazine is a chemical compound that belongs to the class of pyridazine derivatives with a thiophene ring. It is a compound of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of 3-Hydrazino-6-(2-thienyl)pyridazine and its derivatives has been described in several studies. One approach involves the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate, followed by hydrazinolysis to yield the corresponding carbohydrazide. This intermediate can then be further reacted to produce novel thieno[2,3-c]pyridazines . Another method includes the synthesis of 3-(2-thienyl)pyridazine and its derivatives substituted at the 6 position, such as ethoxy, hydrazino, and azido groups, leading to condensed ring systems like triazolo- and tetrazolopyridazines .

Molecular Structure Analysis

The molecular structure of 3-Hydrazino-6-(2-thienyl)pyridazine derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations, which provided insights into the harmony between theoretical and experimental values .

Chemical Reactions Analysis

3-Hydrazino-6-(2-thienyl)pyridazine serves as a precursor for various chemical reactions. It can undergo diazotization reactions to form pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones . Additionally, it can be used in the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazolo[3',4':6,1]pyridazino[4,3-e][1,3,4]thiadiazines, which have been evaluated for their antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydrazino-6-(2-thienyl)pyridazine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The antibacterial activities of these compounds have been evaluated, suggesting potential applications in the development of new pharmaceutical agents . Spectral data, including IR, NMR, and LC-MS, have been used to confirm the structures of newly synthesized compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study detailed the synthesis of pyridazine derivatives, including the formation of compounds with potential antimicrobial activity. The research explored various chemical reactions to create compounds that were later tested for their ability to inhibit microbial growth, indicating a potential application in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Chemical Synthesis and Reactions

  • Novel Compounds Synthesis : Another study focused on synthesizing novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. This work highlights the versatility of pyridazine derivatives in synthesizing new compounds with potential applications in various fields, including pharmacology and materials science (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Photochromic Properties

  • Photochromic Applications : The reaction of dithienyl-substituted furanones with hydrazines resulted in pyridazinone-bridged dithienylethenes with photochromic properties, suggesting applications in materials science, specifically in developing materials that change color in response to light (Krayushkin et al., 2008).

Precursors to Novel Heterocyclic Compounds

  • Heterocyclic Compound Development : Research has also been conducted on using hydrazino compounds as precursors for the preparation of novel heterocyclic compounds, including pyrazoles, isoindoles, and pyridazinones. These studies not only expand the chemical repertoire of pyridazine derivatives but also open pathways for the synthesis of compounds with potentially valuable biological and chemical properties (Rashad et al., 2009).

properties

IUPAC Name

(6-thiophen-2-ylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-10-8-4-3-6(11-12-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOKZCUVMCJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226704
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-6-(2-thienyl)pyridazine

CAS RN

75792-87-9
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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